molecular formula C14H21N3O B5573216 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea

Cat. No.: B5573216
M. Wt: 247.34 g/mol
InChI Key: XUPGANVQJLTRNJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen and a pyridin-4-yl ethyl substituent.

Properties

IUPAC Name

1-cyclohexyl-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h6-7,9-10,13H,1-5,8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPGANVQJLTRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the efficacy of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea against Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening of a diverse chemical library, this compound demonstrated significant growth inhibition against M. tuberculosis, with an IC90_{90} value indicating potent antimicrobial activity . The structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety could enhance its potency and selectivity against bacterial targets while minimizing cytotoxic effects on human cells.

Potential as Anticancer Agent
The compound's ability to inhibit specific cellular pathways suggests its potential as an anticancer agent. By targeting pathways involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies. For instance, studies on related compounds have shown that modifications in the urea structure can lead to increased apoptosis in cancer cell lines .

Receptor Biology

G Protein-Coupled Receptor (GPCR) Modulation
this compound has been investigated for its role as a modulator of GPCRs, particularly those involved in inflammatory responses. Compounds with similar structures have been identified as antagonists or agonists for various GPCRs, suggesting that this compound could influence signaling pathways related to immune responses and inflammation .

Neuromedin B Receptor Antagonism
Research indicates that derivatives of this compound may act as antagonists for neuromedin B receptors, which are implicated in various physiological processes including pain perception and gastrointestinal motility. Such antagonistic activity could pave the way for new treatments for conditions like chronic pain or gastrointestinal disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how structural modifications affect biological activity. Key findings include:

Modification Effect on Activity Remarks
Substitution at the urea nitrogenEnhanced potency against M. tuberculosisIncreased hydrophobicity can improve binding affinity
Alteration of the cyclohexyl groupVariable effects on receptor bindingTailoring substituents can optimize selectivity
Changes to the pyridine ringInfluence on GPCR modulationSpecific substitutions may enhance receptor selectivity

Case Studies

  • Antimicrobial Efficacy Against M. tuberculosis
    • A study screened 98,347 compounds, identifying several hits with >90% inhibition against M. tuberculosis growth. The compound's structure was crucial for its activity profile, leading to further optimization efforts focused on enhancing selectivity and reducing toxicity .
  • Receptor Interaction Studies
    • In vitro assays demonstrated that modifications to the pyridine ring significantly influenced the binding affinity to neuromedin B receptors. This finding is pivotal for designing drugs targeting these receptors for therapeutic interventions in pain management and gastrointestinal disorders .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea ()
  • Molecular Formula : C₁₅H₂₁FN₂O
  • Key Differences : Replaces the pyridin-4-yl group with a 4-fluorophenyl ethyl chain.
  • Impact: The fluorine atom enhances electronegativity, increasing metabolic stability via reduced oxidative metabolism . Lower molecular weight (264.344 g/mol vs. ~277 g/mol estimated for the pyridinyl analog) due to the absence of pyridine’s nitrogen atoms.
Glipizide ()
  • Molecular Formula : C₂₁H₂₇N₅O₄S
  • Key Differences : Contains a sulfonylurea core with a pyrazinecarboxamido-ethylphenyl substituent.
  • Pyrazine vs. pyridine: Pyrazine’s additional nitrogen may enhance polar interactions but reduce lipophilicity.
Sindamidum (Glisindamide) ()
  • Molecular Formula : C₂₄H₂₉N₅O₄S
  • Key Differences : Features a sulfonylurea backbone with an isoindolinecarboxamido group.
  • Impact: Bulkier isoindoline substituent increases molecular weight (487.58 g/mol) and may limit bioavailability . Sulfonyl group enhances acidity, favoring ionization at physiological pH, unlike the non-sulfonylated target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea ~277 (estimated) Pyridin-4-yl ethyl, cyclohexyl Moderate (pyridine enhances polarity)
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea 264.344 4-Fluorophenyl ethyl Low (lipophilic fluorophenyl)
Glipizide 445.53 Sulfonyl, pyrazinecarboxamido High (ionizable sulfonyl group)
Sindamidum 487.58 Sulfonyl, isoindolinecarboxamido Moderate (bulky substituents)

Pharmacological and Metabolic Considerations

  • Receptor Affinity: Pyridine-containing analogs (e.g., target compound) may exhibit stronger hydrogen bonding to targets like kinases or GPCRs compared to fluorophenyl or sulfonylurea derivatives .
  • Metabolic Stability :
    • Fluorophenyl analogs () resist oxidative metabolism due to fluorine’s electron-withdrawing effects, whereas pyridine’s nitrogen may increase susceptibility to CYP450-mediated oxidation .
  • Bioavailability :
    • The target compound’s balance of lipophilic (cyclohexyl) and polar (pyridine) groups may improve oral absorption compared to bulkier analogs like Sindamidum .

Biological Activity

1-Cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea (hereafter referred to as the compound) is a urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H21N3OC_{14}H_{21}N_{3}O and features a cyclohexyl group linked to a pyridinyl moiety via an ethyl chain. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of the compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes. The urea functional group enhances binding affinity to biological targets, while the cyclohexyl and pyridinyl groups contribute to its pharmacokinetic properties. Research indicates that the compound may interact with pathways involved in cell signaling, particularly those related to cancer and infectious diseases.

Antimicrobial Activity

In studies focused on Mycobacterium tuberculosis, derivatives similar to the compound exhibited significant inhibitory effects. For instance, compounds with hydrophobic urea structures showed promising activity against bacterial strains, suggesting that modifications in the urea moiety can enhance antimicrobial properties .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro assays revealed that certain analogs displayed potent activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. The structure-activity relationship studies indicated that specific substitutions on the pyridine ring could significantly enhance anticancer efficacy .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds related to this compound inhibited tumor growth in mouse models, showcasing their potential as anticancer agents. The mechanism involved the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival .
  • Renal Protection : Another investigation focused on the protective effects of related compounds against renal ischemia/reperfusion injury. The results indicated significant reductions in serum creatinine and urea levels, suggesting a protective role against renal damage .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the cyclohexyl group and variations in the pyridine substituents can lead to enhanced biological activity. For example, replacing certain groups with more hydrophobic or electron-donating substituents generally improved binding affinities and overall efficacy against targeted diseases .

Data Tables

Compound IC50 (µM) Biological Activity Target
15.2AntimicrobialMycobacterium tuberculosis
27.4AntiproliferativeHCT116 cancer cells
312Renal protectiveRenal ischemia/reperfusion

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